2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride

Physicochemical profiling pKa modulation Drug design

2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS 2703782-53-8; free base CAS 1555164-15-2) is a gem‑difluorinated phenethylamine building block of molecular formula C₁₀H₁₄ClF₂N and molecular weight 221.67 g·mol⁻¹. The compound features a 3,5‑dimethyl‑substituted phenyl ring and a gem‑difluoro (CF₂) motif positioned at the benzylic carbon alpha to the primary amine, a structural arrangement that predicts pKa modulation, enhanced metabolic stability, and improved membrane permeability relative to non‑fluorinated phenethylamine analogs.

Molecular Formula C10H14ClF2N
Molecular Weight 221.67 g/mol
Cat. No. B13484089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride
Molecular FormulaC10H14ClF2N
Molecular Weight221.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(CN)(F)F)C.Cl
InChIInChI=1S/C10H13F2N.ClH/c1-7-3-8(2)5-9(4-7)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H
InChIKeyCOSSRYBFWNOEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine Hydrochloride: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS 2703782-53-8; free base CAS 1555164-15-2) is a gem‑difluorinated phenethylamine building block of molecular formula C₁₀H₁₄ClF₂N and molecular weight 221.67 g·mol⁻¹ . The compound features a 3,5‑dimethyl‑substituted phenyl ring and a gem‑difluoro (CF₂) motif positioned at the benzylic carbon alpha to the primary amine, a structural arrangement that predicts pKa modulation, enhanced metabolic stability, and improved membrane permeability relative to non‑fluorinated phenethylamine analogs [1]. It is principally supplied as a research‑grade intermediate for medicinal chemistry and agrochemical discovery programs, with the hydrochloride salt form offering superior handling and aqueous solubility characteristics compared to the free base .

Why Regioisomeric and Non‑Fluorinated Phenethylamines Cannot Substitute for 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine Hydrochloride in SAR‑Driven Programs


The 3,5‑dimethylphenyl substitution pattern and the gem‑difluoro motif are not interchangeable design elements. Shifting the two methyl groups to the 2,4‑ or 3,4‑ positions (e.g., CAS 1548494‑23‑0 or 1556884‑71‑9) alters both steric contour and electronic distribution across the aromatic ring, directly impacting target‑binding complementarity . Replacing the gem‑difluoro group with a non‑fluorinated CH₂ or a mono‑fluoro substituent raises the amine pKa by 1.5–2.5 units, shifting the ionization state at physiological pH and compromising membrane permeability, as demonstrated in neuronal nitric oxide synthase inhibitor series where the des‑fluoro analog showed 0% oral bioavailability versus 22% for the gem‑difluoro counterpart [1]. Even the trifluoroethylamine isostere—while metabolically robust—suffers from excessively lowered basicity (pKa ≈ 5.5) that can reduce target‑engagement efficiency; the difluoroethylamine pKa of ~7.2 provides a balanced ionization profile that positively impacts log D and oral absorption in preclinical species [2].

Quantitative Differentiation Evidence for 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine Hydrochloride vs. Closest Analogs


Gem‑Difluoro Amine pKa: Ionization Advantage of the CF₂ Motif vs. Trifluoroethylamine and Non‑Fluorinated Phenethylamine

The gem‑difluoro substitution at the benzylic position of phenethylamine reduces the conjugate acid pKa of the primary amine from ~9.8 (unsubstituted phenethylamine) to a predicted value in the range of ~7.0–7.5 . Experimentally, the closely related 2,2‑difluoroethylamine (DFEA) exhibits a measured pKa of 7.2, compared to 5.5 for 2,2,2‑trifluoroethylamine (TFEA) and 8.9 for 2‑fluoroethylamine (MFEA) [1]. This positions the difluoro congener in the optimal range for partial protonation at physiological pH (7.4), balancing membrane permeability with target‑site protonation. In a head‑to‑head cathepsin K inhibitor series, replacing the CF₃‑ethylamine warhead with a CF₂H‑ethylamine group increased amine basicity (pKa shift of ~+1.7 units), which positively impacted log D and translated into improved oral bioavailability in preclinical species [2].

Physicochemical profiling pKa modulation Drug design Bioisosterism

Oral Bioavailability Rescue: Gem‑Difluoro Motif Converts 0% to 22% Oral F in Rats vs. Non‑Fluorinated Analog

In a well‑characterized neuronal nitric oxide synthase (nNOS) inhibitor series, introduction of a CF₂ moiety geminal to the amino group in the phenethylamine tail reduced amine basicity and conferred monocationic character at physiological pH [1]. Direct pharmacokinetic comparison in rats demonstrated that the gem‑difluorinated compound (compound 3b) achieved 22% oral bioavailability, whereas the des‑fluoro parent molecule showed essentially 0% oral bioavailability [1]. The difluorinated compound additionally exhibited an oral terminal half‑life of 3.7 hours in rat [1]. While this evidence derives from the nNOS inhibitor chemotype rather than the specific 3,5‑dimethylphenyl scaffold, the pKa‑modulating mechanism of the gem‑difluoro motif is pharmacophore‑general and directly applicable to 2‑(3,5‑dimethylphenyl)‑2,2‑difluoroethan‑1‑amine [2].

Pharmacokinetics Oral bioavailability nNOS inhibition Gem‑difluoro strategy

Cathepsin K Inhibitory Potency Retention: Difluoroethylamine Matches Trifluoroethylamine IC₅₀ with Superior log D

The difluoroethylamine warhead was evaluated as an amide bond isostere in cathepsin K inhibitors, directly compared to the trifluoroethylamine group found in the clinical candidate odanacatib [1]. A representative difluoroethylamine‑containing analog demonstrated an IC₅₀ of 0.3 nM against cathepsin K, matching the potency of the corresponding trifluoroethylamine derivative while preserving selectivity against off‑target cathepsins (cathepsins B, L, and S) [REFS-1, REFS-2]. Critically, the replacement of CF₃ with CF₂H increased amine basicity (higher pKa), which positively impacted the log D value—a key determinant of membrane permeability and oral absorption—without sacrificing target engagement [1].

Cathepsin K inhibition Amide isostere log D optimization Osteoporosis

Regioisomeric Methyl Group Differentiation: 3,5‑Dimethyl vs. 2,4‑, 3,4‑, and 2,6‑Dimethylphenyl Analogs

Among dimethylphenyl‑difluoroethanamine regioisomers accessible via commercial vendors , the 3,5‑dimethyl substitution pattern of the target compound (CAS 1555164‑15‑2) presents a unique steric and electronic profile compared to the 2,4‑dimethyl (CAS 1548494‑23‑0), 3,4‑dimethyl (CAS 1556884‑71‑9), and 2,6‑dimethyl variants . The 3,5‑disposition positions both methyl groups meta to the difluoroethylamine side chain, minimizing ortho‑steric clash with the CF₂ group while preserving a symmetric dipole across the ring. In contrast, the 2,4‑ and 2,6‑ isomers introduce ortho‑methyl substituents that can restrict rotational freedom of the benzylic C–CF₂ bond and alter the conformational ensemble of the ethylamine side chain [1]. This conformational constraint has been shown in related phenethylamine systems to affect both receptor binding geometry and metabolic vulnerability, though direct head‑to‑head pharmacological data for these specific regioisomers has not been published in the peer‑reviewed literature [1].

Regioisomerism Steric effects SAR Aryl substitution pattern

Gem‑Difluorination Effect on Metabolic Stability: Class‑Level Evidence for Improved Microsomal Half‑Life

Systematic evaluation of gem‑difluorinated vs. non‑fluorinated cycloalkane and acyclic amine pairs demonstrated that gem‑difluorination either maintained or slightly improved metabolic stability in human liver microsome assays across multiple chemotypes [1]. The CF₂ group exerts a strong electron‑withdrawing inductive effect that deactivates the adjacent benzylic C–H bonds toward cytochrome P450‑mediated oxidation, a principal metabolic liability of phenethylamine scaffolds [2]. This metabolic‑blocking strategy was mechanistically validated in the nNOS inhibitor program, where the gem‑difluoro modification blocked benzylic metabolism of the m‑fluorophenyl ring and improved cell permeability [2]. While direct microsomal stability data for 2‑(3,5‑dimethylphenyl)‑2,2‑difluoroethan‑1‑amine are not publicly available, the class‑level evidence from structurally analogous gem‑difluoro benzylic amine systems supports the prediction of enhanced oxidative metabolic stability relative to the non‑fluorinated 2‑(3,5‑dimethylphenyl)ethan‑1‑amine counterpart [REFS-1, REFS-2].

Metabolic stability Microsomal clearance CYP450 metabolism Fluorine blocking strategy

Evidence‑Supported Application Scenarios for 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine Hydrochloride in Scientific and Industrial Programs


Medicinal Chemistry: Lead Optimization of Oral Protease Inhibitors Requiring Balanced pKa and log D

Programs targeting cysteine or serine proteases (e.g., cathepsin K, thrombin) where the trifluoroethylamine warhead delivers potency but suboptimal permeability can replace the CF₃‑ethylamine with the 3,5‑dimethylphenyl‑difluoroethylamine scaffold. As demonstrated by Isabel et al., this substitution maintains low‑nanomolar target potency (IC₅₀ = 0.3 nM for cathepsin K) while increasing amine pKa from ~5.5 to ~7.2, favorably shifting log D and improving oral absorption [1]. The 3,5‑dimethylphenyl group provides a synthetically accessible aryl handle for further diversification via cross‑coupling or amide bond formation [2].

Neuroscience Drug Discovery: nNOS‑Targeted Agents Requiring CNS Penetration and Oral Bioavailability

The gem‑difluoro motif at the benzylic position of phenethylamine derivatives has been validated in nNOS inhibitor programs to convert orally unavailable leads (F = 0%) into bioavailable candidates (F = 22%) by reducing amine basicity to monocationic character [1]. The 3,5‑dimethyl substitution on the phenyl ring offers a compact, lipophilic aromatic group compatible with blood‑brain barrier penetration, positioning 2‑(3,5‑dimethylphenyl)‑2,2‑difluoroethan‑1‑amine hydrochloride as a strategic intermediate for CNS‑targeted nNOS or related enzyme inhibitor programs [REFS-1, REFS-2].

Agrochemical R&D: Fluorinated Building Block for Fungicidal Pyridazine Carboxamides and Thiocarboxamides

Structurally related 2,4‑dimethylphenyl‑2,2‑difluoroethanamine hydrochloride has been explicitly cited as a precursor for substituted pyridazine carboxamides and thiocarboxamides exhibiting fungicidal activity [1]. The 3,5‑dimethylphenyl regioisomer offers an alternative aryl geometry that can modulate target‑site binding in fungal enzyme active sites while retaining the metabolically stabilizing gem‑difluoro motif [2]. Procurement of the 3,5‑dimethyl isomer enables exploration of regioisomer‑dependent fungicidal SAR without requiring de novo synthetic route development [1].

Biophysical Tool Compounds: Fluorinated Ethylamine Buffers for Native Mass Spectrometry at Physiological pH

The difluoroethylamine moiety (pKa 7.2) has been validated as a volatile buffer component for native LC‑MS analysis of protein therapeutics and macromolecular complexes at physiological pH (7.0–7.4), where traditional ammonium acetate fails to provide adequate buffering capacity [1]. While the 3,5‑dimethylphenyl substituent adds hydrophobicity, the core difluoroethylamine pharmacophore may be liberated via N‑deprotection or used as a functionalized analogue for method development in native MS workflows requiring retention on reversed‑phase columns [1].

Quote Request

Request a Quote for 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.